molecular formula C15H19NO4S B2702965 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034468-69-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2702965
CAS RN: 2034468-69-2
M. Wt: 309.38
InChI Key: HQSFEHUZQOEIGP-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, also known as TH-302, is a prodrug that is activated under hypoxic conditions. It has been extensively studied for its potential in cancer therapy.

Mechanism of Action

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is activated under hypoxic conditions, which are commonly found in solid tumors. The prodrug is converted to its active form, bromo-isophosphoramide mustard (Br-IPM), by a hypoxia-specific reduction reaction. Br-IPM then crosslinks DNA, leading to cell death.
Biochemical and Physiological Effects:
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been shown to selectively target hypoxic tumor cells, leading to tumor regression in preclinical models. It has also been shown to have minimal toxicity in normal tissues. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been tested in clinical trials for various types of cancer, including pancreatic, breast, and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is its selective targeting of hypoxic tumor cells, which allows for a more targeted approach to cancer therapy. However, one limitation is that N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide requires hypoxic conditions for activation, which may not be present in all tumors.

Future Directions

There are several future directions for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide research. One area of focus is the development of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the development of biomarkers to identify patients who are most likely to benefit from N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide therapy. Additionally, further studies are needed to better understand the mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide and to optimize its dosing and administration in clinical settings.
In conclusion, N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a promising prodrug that has shown potential in cancer therapy. Its selective targeting of hypoxic tumor cells makes it an attractive option for combination therapies with other cancer treatments. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.

Synthesis Methods

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thiophene-3-carboxylic acid, followed by the addition of 2-(2-hydroxyethoxy)ethylamine. The resulting product is then treated with trifluoroacetic acid to obtain N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide in its prodrug form.

Scientific Research Applications

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential in cancer therapy. It has been shown to selectively target hypoxic tumor cells, which are resistant to traditional chemotherapy and radiation therapy. N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide has been tested in preclinical models of various types of cancer, including pancreatic, breast, lung, and colon cancer.

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-10-7-13(11(2)20-10)15(18)16-8-14(19-5-4-17)12-3-6-21-9-12/h3,6-7,9,14,17H,4-5,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSFEHUZQOEIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

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